尿苷 2',3',5'-三苯甲酸酯

描述

Uridine is a nucleoside that is a fundamental component of RNA and plays a significant role in various biological processes, including the synthesis of glycogen and biomembranes. It is present in human plasma at higher concentrations compared to other purine and pyrimidine nucleosides, which suggests its importance in endogenous pyrimidine synthesis. Uridine's biological effects span across different organs and systems, including the reproductive and nervous systems, as well as the liver. It is also used clinically to mitigate the side effects of certain chemotherapeutic agents like 5-fluorouracil .

Synthesis Analysis

The synthesis of uridine derivatives can be complex and diverse. For instance, the synthesis of 2'-OMe-uridin-3'-yl (3',5')-5'-O-(2'-OMe-cytidine) methanephosphonothioate involves an efficient one-pot process, and the molecular structure of this derivative has been determined through X-ray analysis, confirming the RP-absolute configuration of the P-chiral center . Another example is the preparation of uridine 2'-C-3'-O-γ-butyrolactone, which is achieved by cyclization of 2'-α-C-carboxymethyl-2'-deoxyuridine in acetic acid–methanol. This intermediate is versatile for the synthesis of 2'-C-branched nucleosides and can undergo reactions such as aminolysis to yield a range of amide derivatives .

Molecular Structure Analysis

The molecular structure of uridine derivatives can be elucidated using various analytical techniques. For example, detailed 1H NMR studies on uridine 2'-C-3'-O-γ-butyrolactone have demonstrated cis fusion between the γ-lactone and the sugar moiety. The conformation of the furanose ring in this derivative is predominantly S, as suggested by the pseudorotation phase angle and puckering amplitude . The X-ray analysis of the SLOW-eluting diastereomer of a uridine derivative has provided insights into the structural parameters of the molecule .

Chemical Reactions Analysis

Uridine derivatives can participate in a variety of chemical reactions. Hydrolytic reactions of diribonucleoside phosphoramidates, for example, have been studied over a wide pH range, revealing insights into the kinetics and mechanisms of P-O and P-N bond cleavage. These reactions can lead to the formation of various products, including 3'-amino-3'-deoxyuridine 3'-phosphoramidate and uridine, without the accumulation of detectable intermediates . Additionally, the 5'-protected lactones of uridine derivatives can react with organometallic reagents, and under acidic conditions, amides derived from these lactones can slowly relactonise .

Physical and Chemical Properties Analysis

The physical and chemical properties of uridine and its derivatives are influenced by their molecular structure and the environment. For instance, the hydrolytic reactions of uridine derivatives are highly pH-dependent, with different reactions predominating at different pH levels. The rate constants for various partial reactions have been determined, providing a deeper understanding of the reaction mechanisms and the effects of substituents like nitrogen on the behavior of the phosphorane intermediate . The photoluminescent properties of uranyl organic frameworks containing uridine derivatives have also been characterized, and computational investigations using density functional theory have corroborated experimental findings .

科学研究应用

尿苷衍生物和睡眠机制

对尿苷衍生物(如 N3-苄基尿苷和 N3-苯乙基尿苷)的研究揭示了它们显著的催眠活性和增强睡眠促进作用的潜力。这些化合物在理解睡眠机制和基于尿苷结构开发新的催眠化合物方面显示出前景。这些发现表明中枢神经系统中存在一种称为“尿苷受体”的新型受体,它可能通过尿苷衍生物的作用在调节睡眠中发挥作用 (Kimura, Ho, & Yamamoto, 2001)。

中枢神经系统中的嘧啶核苷

嘧啶核苷(包括尿苷)在中枢神经系统(CNS)中的应用已得到广泛研究,揭示了它们对维持脑功能的必要性。这些研究突出了尿苷在中枢神经系统中的作用,表明尿苷衍生物有可能对神经健康和疾病治疗产生积极影响。从头合成、补救途径和中枢神经系统中嘧啶碱基的去除一直是这项研究的关键方面,它提供了有关尿苷衍生物如何在神经治疗策略中使用的见解 (Löffler, Carrey, & Zameitat, 2018)。

绿原酸的药理作用

绿原酸(CGA)是一种生物活性化合物,其结构与尿苷衍生物密切相关,已显示出各种药理作用,包括抗氧化、抗炎和神经保护活性。这强调了结构相关的化合物(如尿苷 2',3',5'-三苯甲酸酯)在管理疾病和促进健康方面表现出类似有益作用的潜力。CGA 的广泛治疗作用为探索尿苷衍生物在生物医学领域中的药理潜力提供了模型 (Naveed 等人,2018 年)。

作用机制

Target of Action

Uridine is a pyrimidine nucleoside that is involved in several biochemical processes. It is a component of RNA and plays a crucial role in protein synthesis .

Mode of Action

Uridine is incorporated into RNA during the process of transcription. It pairs with adenine during this process, facilitating the accurate translation of the genetic code into proteins .

Biochemical Pathways

Uridine is involved in several biochemical pathways, including the pyrimidine metabolism pathway. It is also involved in the synthesis of phospholipids, which are essential components of cell membranes .

Pharmacokinetics

Uridine itself is known to be rapidly absorbed and metabolized in the body .

Result of Action

The incorporation of uridine into RNA is essential for the proper functioning of cells. It allows for the accurate translation of the genetic code, which is necessary for the synthesis of proteins .

属性

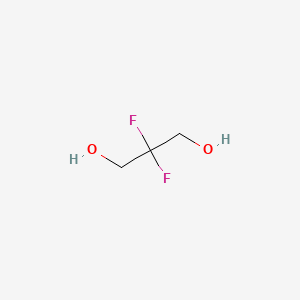

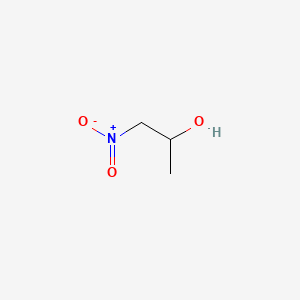

IUPAC Name |

[(2R,3R,4R,5R)-3,4-dibenzoyloxy-5-(2,4-dioxopyrimidin-1-yl)oxolan-2-yl]methyl benzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C30H24N2O9/c33-23-16-17-32(30(37)31-23)26-25(41-29(36)21-14-8-3-9-15-21)24(40-28(35)20-12-6-2-7-13-20)22(39-26)18-38-27(34)19-10-4-1-5-11-19/h1-17,22,24-26H,18H2,(H,31,33,37)/t22-,24-,25-,26-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MPYUTOYNCCRZAC-VNSJUHMKSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(=O)OCC2C(C(C(O2)N3C=CC(=O)NC3=O)OC(=O)C4=CC=CC=C4)OC(=O)C5=CC=CC=C5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)C(=O)OC[C@@H]2[C@H]([C@H]([C@@H](O2)N3C=CC(=O)NC3=O)OC(=O)C4=CC=CC=C4)OC(=O)C5=CC=CC=C5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C30H24N2O9 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

556.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Uridine 2',3',5'-tribenzoate | |

CAS RN |

1748-04-5 | |

| Record name | 2′,3′,5′-Tri-O-benzoyluridine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1748-04-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Uridine 2',3',5'-tribenzoate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001748045 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Uridine 2',3',5'-tribenzoate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.015.574 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

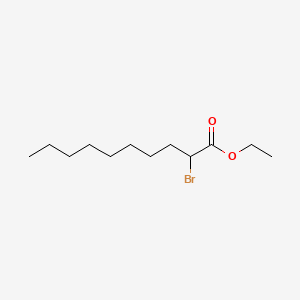

![Ethyl 1-oxaspiro[2.5]octane-2-carboxylate](/img/structure/B1295103.png)